AChE Inhibitory Potency vs. Minaprine
While no direct AChE inhibition data exists for 2-(1-benzylpiperidin-4-yl)-2-propanol, the 1-benzylpiperidin-4-yl scaffold is a key pharmacophore in potent AChE inhibitors. In a series of pyridazine derivatives, the compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) displayed an IC50 of 0.12 μM on purified electric eel AChE, representing a 5000-fold increase in potency compared to the parent compound minaprine (IC50 = 85 μM on rat striatum AChE) [1]. This demonstrates that the 1-benzylpiperidin-4-yl moiety can confer sub-micromolar AChE inhibition when appropriately linked.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct data; scaffold present in derivative 3y (IC50 = 0.12 μM) |
| Comparator Or Baseline | Minaprine (IC50 = 85 μM) |
| Quantified Difference | 5000-fold improvement |
| Conditions | Purified AChE from electric eel (3y); homogenized rat striatum AChE (minaprine) |
Why This Matters
Establishes the 1-benzylpiperidin-4-yl core as a privileged scaffold for AChE inhibition, supporting its use in discovery programs targeting cholinergic dysfunction.
- [1] Contreras JM, et al. Aminopyridazines as acetylcholinesterase inhibitors. J Med Chem. 1999;42(4):730-41. View Source
